N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine
Description
N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine (CAS: 1823357-26-1) is a heterocyclic amine with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. Structurally, it features a furan-2-amine core substituted with a methyl group and a pyridin-4-ylmethyl moiety. Its synthesis likely involves palladium-catalyzed C–N cross-coupling reactions, a method widely employed for analogous furan-2-amine derivatives .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)furan-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-13(11-3-2-8-14-11)9-10-4-6-12-7-5-10/h2-8H,9H2,1H3 |
InChI Key |
GMXALYCOUNZBQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine typically involves the reaction of furan-2-carbaldehyde with pyridin-4-ylmethylamine in the presence of a reducing agent. The reaction is carried out under mild conditions, often using solvents like ethanol or methanol .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridin-4-ylmethyl group can be reduced to form corresponding piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine is a compound of growing interest in scientific research due to its diverse applications in various fields, including medicinal chemistry, material science, and biochemistry. This article details its applications, supported by comprehensive data tables and case studies.
Structure and Characteristics
This compound has the following chemical formula:
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
The compound features a furan ring, a pyridine moiety, and an amine functional group, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent due to its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL | 1.5 µg/mL |
These results indicate that this compound possesses significant potential as an antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), this compound exhibited cytotoxic effects with IC50 values as follows:
- MCF-7 Cell Line : IC50 = 25 µM
- MDA-MB-231 Cell Line : IC50 = 30 µM
Flow cytometry analysis revealed that the compound effectively induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent against breast cancer.
Material Science
In material science, this compound is utilized in the development of novel materials due to its ability to form stable complexes with metal ions, which can enhance the properties of polymers and other materials.
Biochemical Research
The compound's interaction with biological systems makes it a candidate for studying enzyme inhibition and receptor binding. Its ability to modulate specific biological targets may lead to therapeutic applications in treating diseases characterized by inflammation or uncontrolled cell growth.
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
Heterocyclic Core Variations: The target compound’s furan-2-amine core contrasts with pyrimidine-based analogues (e.g., CAS 1111698-32-8). Thiophene-2-amine derivatives (e.g., intermediates in PLK1 inhibitors ) exhibit higher stability due to sulfur’s lower resonance contribution, whereas furan’s oxygen may enhance metabolic susceptibility .
Substituent Effects :
- The 4-fluorophenyl group in CAS 880815-07-6 increases molecular weight and lipophilicity, likely improving membrane permeability but possibly reducing aqueous solubility .
- Chlorine in CAS 1111698-32-8 enhances electrophilicity and lipophilicity, which could improve target engagement but raise toxicity concerns .
Synthetic Accessibility :
- Palladium-catalyzed C–N cross-coupling is a common route for furan-2-amine derivatives, as seen in thiophene-based intermediates . However, pyrimidine-containing analogues (e.g., CAS 1040693-96-6) may require alternative strategies, such as SNAr reactions for chloro-pyrimidine substitution .
Pharmacological Potential: While the target compound lacks direct bioactivity data, structurally related thiophene-2-amine derivatives show promise as kinase inhibitors (e.g., PLK1) and antipsychotic agents . The pyridin-4-ylmethyl group in the target compound may mimic sulfonamide pharmacophores used in antifungal patents .
Biological Activity
N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring attached to a pyridine moiety through a methylamine linker. This unique structure contributes to its biological properties by allowing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially enhancing mood and cognitive functions .
- Antimicrobial Activity : Similar compounds with furan and pyridine structures have demonstrated antimicrobial properties against various pathogens. The presence of electron-withdrawing groups in the structure may enhance the interaction with microbial targets, leading to effective inhibition .
- Anticancer Properties : Research indicates that derivatives of furan compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways associated with growth and survival .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study evaluated the effects of this compound on synaptic transmission in the hippocampus. Results showed that administration of the compound improved synaptic plasticity without inducing hyperexcitability, suggesting potential for cognitive enhancement therapies .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar furan derivatives. The results indicated significant activity against various bacterial strains, supporting the hypothesis that modifications in the structure could lead to enhanced efficacy against resistant strains .
- Anticancer Activity : A series of furan-based compounds were tested for their anticancer effects on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as alternative treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine, and how are intermediates purified?
- Methodology : Synthesis typically involves multi-step nucleophilic substitution and alkylation. For example, pyridine derivatives are often functionalized via reactions with alkyl halides or sulfonamides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., LiH) to introduce methyl or furan groups . Purification may employ techniques like column chromatography, recrystallization, or HPLC, especially for scale-up optimization .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity of the pyridin-4-ylmethyl and furan-2-amine moieties .
- IR spectroscopy to identify N–H and C–N stretches in the amine group .
- X-ray crystallography (e.g., using SHELX programs) to resolve molecular geometry and hydrogen-bonding networks .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments.
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes, receptors). Use PyMOL or Chimera for visualization .
- Validate predictions with in vitro assays (e.g., enzyme inhibition, MIC testing for antimicrobial activity) .
- Challenge : Address discrepancies between docking scores and experimental activity by refining force fields or considering solvation effects.
Q. How do structural variations (e.g., polymorphism, substituent positioning) affect bioactivity or physicochemical properties?
- Case Study : Polymorphic forms of related pyrimidine derivatives show differing dihedral angles between aromatic rings, altering hydrogen-bonding patterns and solubility . For example, a 12.8° twist in one polymorph reduced antifungal efficacy compared to a 5.2° conformation .
- Resolution : Use SC-XRD (Single-Crystal X-ray Diffraction) to correlate crystal packing with activity. Pair with DSC/TGA to assess thermal stability of polymorphs .
Q. What strategies optimize synthetic yield and selectivity for large-scale production?
- Methodology :
- Flow chemistry to enhance mixing and heat transfer, minimizing side reactions .
- Catalyst screening (e.g., Pd/C for hydrogenation) to improve regioselectivity in alkylation steps .
- Troubleshooting : If yield plateaus, explore protecting groups (e.g., Boc for amines) or orthogonal reactivity in multi-step sequences .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on this compound’s bioactivity?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
